3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
Overview
Description
3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenylsulfanyl group, and a pyridine ringThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of molecules, making it a valuable moiety in drug design .
Preparation Methods
The synthesis of 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylsulfanyl group can form strong interactions with protein targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid include other trifluoromethylated pyridines and phenylsulfanyl derivatives. These compounds share similar structural features but may differ in their specific functional groups or substitution patterns. For example:
3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXJCEFISAJFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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